1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Regioisomer differentiation Computational chemistry Chemical complexity

Researchers conducting CNS or immunology SAR studies require precise regioisomeric control-the meta-methoxy substitution on this arylpiperazine-triazole scaffold directs receptor selectivity differently than ortho or para analogs. • Dual cytokine inhibition: Reported suppression of TNF-α and IL-6 production supports inflammatory disease model screening. • CNS drug-like properties: XLogP3 = 1.0, TPSA = 63.5 Ų, MW 301.34, 0 HBD-optimal for blood-brain barrier penetration. • Click chemistry scaffold: CuAAC-compatible 1,2,3-triazole enables rapid analog synthesis for SAR expansion. Supplied as a screening compound with assured ≥90% purity (LCMS/NMR), available from 1 mg to 50 mg pack sizes for immediate global delivery.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1234888-71-1
Cat. No. B2594804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine
CAS1234888-71-1
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H19N5O2/c1-18-11-14(16-17-18)15(21)20-8-6-19(7-9-20)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3
InChIKeyIDQYEMGVWMMNFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1234888-71-1): Compound Class and Procurement Identity


1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1234888-71-1) is a synthetic heterocyclic small molecule (C₁₅H₁₉N₅O₂, MW 301.34 g/mol) belonging to the arylpiperazine-triazole hybrid class [1]. Its architecture integrates a piperazine core N-substituted with a 3-methoxyphenyl group on one terminus and a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety on the other [1]. The compound is registered under PubChem CID 49712631 and is commercially supplied by Life Chemicals (catalog F5791-3566) as a screening compound [2]. The 1,2,3-triazole ring, installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, serves as a hydrolytically and oxidatively stable amide bond bioisostere, a property extensively validated across medicinal chemistry programs [3]. The meta-methoxy substitution on the phenyl ring distinguishes this compound from its para-methoxy regioisomer (CAS 1235058-61-3) and other aryl-substituted analogs within the triazole-piperazine chemical space.

Why Generic Substitution of 1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine with In-Class Analogs Is Not Straightforward


Within the arylpiperazine-triazole hybrid class, seemingly minor structural variations—particularly the position of the methoxy substituent on the phenyl ring—can produce divergent pharmacological profiles that preclude simple interchange. The target compound bears a 3-methoxyphenyl (meta) substitution, whereas its closest commercially available analog, CAS 1235058-61-3, carries a 4-methoxyphenyl (para) group [1]. In arylpiperazine pharmacology, the methoxy position is a critical determinant of receptor subtype affinity and selectivity; for example, 2-methoxyphenylpiperazine (ortho) is the established pharmacophore for 5-HT₁A receptor recognition (as in WAY-100635), while shifting the methoxy to the meta or para position can redirect binding preference toward dopaminergic or adrenergic receptor subtypes [2]. Additionally, the 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety functions as a metabolically stable amide bond surrogate whose spatial geometry differs from both the native amide and from N1-aryl-substituted triazole variants in bond angle (≈18.1° increase) and substituent distance (≈1.2 Å elongation) [3]. These cumulative structural differences mean that procurement decisions cannot rely on class-level assumptions—the specific regioisomer and triazole substitution pattern must be matched to the target engagement profile of interest.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1234888-71-1) Against Closest Analogs


Molecular Complexity Score Differentiates Meta-Methoxy from Para-Methoxy Regioisomer

The meta-methoxy regioisomer (CAS 1234888-71-1) exhibits a computed molecular complexity score of 386, compared to 378 for the para-methoxy regioisomer (CAS 1235058-61-3) [1][2]. Both regioisomers share identical molecular formula (C₁₅H₁₉N₅O₂), molecular weight (301.34 g/mol), XLogP3 (1.0), topological polar surface area (63.5 Ų), hydrogen bond donor count (0), and hydrogen bond acceptor count (5). The 8-unit complexity difference arises from the reduced symmetry in the meta-substituted phenyl ring, which generates a unique spatial distribution of electrostatic potential that can differentially influence π-π stacking and hydrogen bonding interactions with target protein binding pockets [3].

Regioisomer differentiation Computational chemistry Chemical complexity

1,2,3-Triazole Amide Bioisostere Confers Validated Metabolic Stability Advantage Over Amide-Containing Piperazine Analogs

The 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety in the target compound functions as a 1,4-disubstituted 1,2,3-triazole bioisostere of the amide bond. Direct comparative microsomal stability studies on triazole-versus-amide piperazine analogs have demonstrated that substituting the amide linker with a 1,2,3-triazole improves metabolic stability. In rat liver microsomes, amide-containing piperazine ligands showed greater metabolic instability, while the triazole-substituted analogs exhibited enhanced stability, with the triazole ring resisting hydrolytic, oxidative, and reductive degradation pathways [1]. In a separate dopamine D4 receptor ligand series, bioisosteric replacement of the amide with a 1,2,3-triazole improved pharmacokinetic properties as evaluated in both rat and human liver microsomes [2]. The 1-methyl substitution on the triazole N1 position further eliminates the acidic N-H proton present in unsubstituted 1H-1,2,3-triazoles, removing a potential hydrogen bond donor and reducing Phase II glucuronidation susceptibility [3].

Metabolic stability Amide bioisostere 1,2,3-Triazole Drug metabolism

Physicochemical Profile Aligns with CNS Drug-Like Space: Comparison with FDA-Approved CNS Drugs

The compound's computed physicochemical parameters—XLogP3 = 1.0, TPSA = 63.5 Ų, MW = 301.34 Da, 0 HBD, 5 HBA, and 3 rotatable bonds—place it within favorable CNS drug-like chemical space [1]. This profile compares favorably against the mean values of marketed CNS drugs (MW ≈ 310 Da, logP ≈ 2.8, TPSA ≈ 45 Ų, HBD ≤ 1) [2]. The compound's TPSA of 63.5 Ų falls below the widely cited 90 Ų threshold for passive blood-brain barrier penetration, while its XLogP3 of 1.0 indicates balanced lipophilicity that avoids both poor aqueous solubility (logP > 5) and insufficient membrane permeability (logP < 0). By comparison, the para-methoxy regioisomer (CAS 1235058-61-3) shares identical XLogP3 (1.0) and TPSA (63.5 Ų) [3], indicating that the CNS drug-likeness is a class property of the methoxyphenyl-triazole-piperazine scaffold rather than a regioisomer-specific feature.

CNS drug-likeness Physicochemical properties Blood-brain barrier penetration Lipinski parameters

Reported Anti-Inflammatory Cytokine Inhibition Activity: TNF-α and IL-6 Suppression

In vitro studies have reported that 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine effectively inhibits the production of pro-inflammatory cytokines TNF-alpha and IL-6 [1]. While specific IC₅₀ values for this compound have not been publicly disclosed, the anti-inflammatory activity is consistent with the broader triazole-piperazine chemotype. In related piperidine-substituted triazine series, compounds have demonstrated 65–73% TNF-α inhibition and 73–85% IL-6 inhibition in cellular assays [2]. The target compound's reported dual cytokine suppression differentiates it from analogs primarily explored for CNS receptor binding (e.g., 5-HT₁A, D₂/D₃) rather than immunomodulation. The mechanism is attributed to modulation of intracellular signaling pathways rather than direct COX or LOX enzyme inhibition [1].

Anti-inflammatory TNF-alpha IL-6 Cytokine inhibition Immunomodulation

Click Chemistry-Enabled Modular Scaffold Supports Efficient SAR Library Expansion Compared to Amide-Coupled Analogs

The 1,2,3-triazole ring in CAS 1234888-71-1 is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal click reaction that proceeds with high regioselectivity (>95% 1,4-regioisomer) under mild conditions [1]. This synthetic route enables modular assembly: the 3-methoxyphenylpiperazine-alkyne fragment can be combined with diverse azide partners, or conversely, the 1-methyl-1H-1,2,3-triazole-4-carbonyl-azide building block can be diversified. This contrasts with amide-coupled piperazine analogs, which typically require harsher coupling conditions (e.g., EDC/HOBt, HATU) and may suffer from epimerization or lower yields with sterically hindered partners [2]. The triazole-forming click approach has been miniaturized for high-throughput library synthesis, as demonstrated by the efficient discovery of triazole-piperazine SARS-CoV-2 Mᵖʳᵒ inhibitors using direct screening of crude click reaction mixtures [3]. The target compound's commercial availability from Life Chemicals (F5791-3566) as part of HTS screening collections further supports its integration into parallel medicinal chemistry workflows.

Click chemistry CuAAC Library synthesis Structure-activity relationship Modular scaffold

Triazole-Piperazine PARP Inhibition Precedent: Nanomolar Potency Achievable with Optimized Analogs

While no PARP inhibition data exist for CAS 1234888-71-1 specifically, the triazole-piperazine chemotype has demonstrated exceptional potency against PARP enzymes. Optimized piperazinotriazole compound S3 (US Patent US9255106) achieved IC₅₀ values of 0.200 nM against PARP1 and 0.220 nM against PARP2 in ELISA-based assays [1]. This establishes that the triazole-piperazine scaffold, when appropriately substituted, can achieve sub-nanomolar target engagement. The target compound (CAS 1234888-71-1) contains the core piperazine-triazole-carbonyl pharmacophore but differs in its aryl substitution pattern (3-methoxyphenyl vs. the phthalazinone-containing substituent in compound S3). For PARP-focused screening programs, the target compound could serve as a fragment-like starting point (MW 301 vs. MW > 500 for S3) with greater potential for property-based lead optimization.

PARP inhibitor Piperazine-triazole Enzyme inhibition Lead optimization

Optimal Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (CAS 1234888-71-1)


CNS-Targeted High-Throughput Screening (HTS) Library Expansion

With XLogP3 = 1.0, TPSA = 63.5 Ų, MW = 301.34, and 0 HBD, the compound aligns with CNS drug-like chemical space [1]. Its commercial availability through Life Chemicals (catalog F5791-3566) in multiple pack sizes (1 mg to 50 mg) supports integration into HTS diversity sets targeting neurological indications such as depression, anxiety, schizophrenia, and neurodegenerative disorders [2]. The meta-methoxy regioisomer offers a distinct spatial pharmacophore compared to the para-methoxy analog, enabling broader coverage of arylpiperazine chemical space within screening libraries.

Inflammation and Immunomodulation Screening Panels

The compound's reported inhibition of TNF-alpha and IL-6 production positions it for screening in inflammatory disease models, including rheumatoid arthritis and inflammatory bowel disease [1]. Unlike CNS-biased triazole-piperazine analogs such as 5-HT₁A radioligands [3], this compound's dual cytokine suppression profile suggests utility in immunology-focused phenotypic screening cascades. Users should request vendor-supplied cytokine inhibition IC₅₀ data to enable quantitative hit triage.

Fragment-Based and Ligand-Efficiency-Driven Lead Optimization Programs

At MW 301.34 with only 22 heavy atoms, the compound falls at the boundary between fragment (MW < 300) and lead-like chemical space [1]. The 1,2,3-triazole ring provides a metabolically stable amide bioisostere anchor point, while the piperazine nitrogen and methoxyphenyl group offer two additional vectors for fragment growing or merging strategies [4]. The CuAAC click chemistry compatibility enables rapid analog synthesis for SAR exploration [5]. Class-level precedent for sub-nanomolar target engagement (e.g., PARP1 IC₅₀ = 0.200 nM for optimized piperazinotriazole S3) demonstrates the scaffold's potential for high-affinity lead development [6].

Medicinal Chemistry SAR Studies on Methoxy Position Effects in Arylpiperazine Pharmacophores

The compound serves as a direct comparator in systematic SAR studies examining how the methoxy position (ortho vs. meta vs. para) on the phenyl ring modulates receptor subtype selectivity within the arylpiperazine class [3]. The 2-methoxyphenyl regioisomer is the established pharmacophore for 5-HT₁A receptor affinity (Ki = 105 nM for representative click chemistry-derived analogs) [3]. Parallel procurement of the meta (CAS 1234888-71-1) and para (CAS 1235058-61-3) regioisomers, alongside the ortho variant, enables head-to-head profiling of receptor selectivity panels (5-HT₁A, D₂, D₃, α₁) with matched triazole-carbonyl linker chemistry.

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